molecular formula C15H10FN5 B2925164 7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338953-46-1

7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2925164
CAS No.: 338953-46-1
M. Wt: 279.278
InChI Key: QWHNGVTYVXLERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identifier: 303146-22-7 Molecular Formula: C17H14FN5O Molecular Weight: 323.32 g/mol This high-purity chemical, 7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine, is provided for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Research Applications and Scientific Context The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in medicinal chemistry due to its remarkable versatility. This core structure is isoelectronic with the purine ring, making it a valuable bioisosteric replacement in drug design, particularly for targeting purine-binding enzyme sites such as those found in various kinases . The TP scaffold has demonstrated wide-ranging applications in the development of candidate therapeutics for areas including cancer, neurodegenerative diseases, and infectious diseases . Specifically, close structural analogs of this compound, namely 2,5-disubstituted [1,2,4]triazolo[1,5-a]pyrimidine-7(4H)-one derivatives, have been identified as potent positive allosteric modulators of the GABAA receptor . In preclinical research, these related compounds exhibited significant anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, demonstrating potent efficacy coupled with lower neurotoxicity compared to commonly used reference drugs . The research value of this specific compound lies in its structural features, which are characteristic of this promising class of neuromodulatory agents. Handling and Storage Handle with adequate ventilation and wear suitable protective equipment. Store in a cool, dry place in a tightly sealed container. For research purposes only.

Properties

IUPAC Name

7-(4-fluorophenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5/c16-12-5-3-11(4-6-12)13-7-8-17-14-18-15(19-21(13)14)20-9-1-2-10-20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHNGVTYVXLERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the core triazolo[1,5-a]pyrimidine structure. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-(4-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 7-(4-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrol-1-yl group can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Fluorophenyl Substituents
  • 7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (9a): Yield: 53% . Spectral Data: $ ^1H $ NMR (CDCl$3$) δ 6.77–8.85; $ ^{13}C $ NMR (DMSO-d$6$) δ 106.4–157.7; IR 3121–775 cm$^{-1}$ .
  • 7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl) Derivative :

    • Substitutions: 3,4-Dimethoxyphenyl (7-position) and 4-fluorobenzyl (2-position).
    • Key Difference : Methoxy groups enhance electron-donating effects, while fluorobenzyl introduces steric bulk, differing from the pyrrolyl group in the target compound .
Heterocyclic Substituents
  • 7-(3-Pyrrolyl)-1,2,4-triazolo[1,5-a]pyrimidine (9b): Yield: 65% . Key Difference: A pyrrolyl group at the 7-position (vs.
  • 2-(1H-Pyrrol-1-yl)-7-[2-(2-thienyl)vinyl] Derivative :

    • Substituents: Pyrrolyl (2-position) and thienylvinyl (7-position).
    • Key Difference : The thienylvinyl group introduces π-conjugation and planar rigidity, contrasting with the 4-fluorophenyl group’s hydrophobic character .
Anticancer Activity
  • 5-Chloro-6-(Trifluorophenyl)-N-fluoroalkyl Derivatives: Activity: Potent tubulin polymerization inhibitors with IC$_{50}$ values < 100 nM. SAR: Fluoroalkylamino groups at the 5-position and fluorophenyl groups at the 6-position are critical for activity .
  • 7-(3',4',5'-Trimethoxyanilino) Derivatives: Activity: Antiproliferative activity via tubulin inhibition. Key Difference: Trimethoxyanilino groups at the 7-position enhance interactions with the colchicine binding site, whereas the 4-fluorophenyl group in the target compound may favor alternative binding modes .
Antimalarial Activity
  • 5-Methyl-7-N'-(Diethylpentane-1,4-diamine)-2-(Trifluoromethyl) Derivatives :
    • Activity : Poor antimalarial activity despite targeting PfDHODH .
    • Comparison : The target compound’s pyrrolyl and fluorophenyl groups may improve solubility or target engagement compared to the trifluoromethyl and diethylpentane-diamine substituents.

Physicochemical Properties

Melting Points and Stability
  • 7-(2-Fluorophenyl) Derivative (9a) : mp 211–212°C .
  • 7-Chloro-5-phenyl Derivative (4) : mp 146–148°C .
  • Key Insight : Fluorophenyl substituents generally increase melting points compared to chloro or alkoxy groups, suggesting enhanced crystallinity .
Spectral Characteristics
  • Target Compound : Expected $ ^1H $ NMR signals for pyrrolyl protons (~6.6–7.5 ppm) and fluorophenyl protons (~7.2–8.5 ppm), similar to analogs in and .
  • 7-(3,4-Dimethoxyphenyl) Derivative : Distinct $ ^1H $ NMR signals for methoxy groups (~3.8 ppm) .

Biological Activity

The compound 7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula

  • Chemical Formula: C15_{15}H10_{10}F_{N}_5
  • Molecular Weight: 285.27 g/mol

Structure

The compound features a triazolo-pyrimidine core with a fluorophenyl substituent and a pyrrole ring, contributing to its unique pharmacological profile.

The biological activities of This compound are primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity: Research has shown that derivatives of triazolopyrimidine can inhibit cancer cell proliferation by targeting signaling pathways such as ERK and AKT. For instance, related compounds have demonstrated significant antiproliferative effects in various cancer cell lines (IC_{50} values ranging from 0.24 μM to 13.1 μM) .
  • Antimicrobial Properties: Triazolopyrimidine derivatives have been reported to exhibit antimicrobial activity against several pathogens, including bacteria and fungi. This is attributed to their interference with microbial metabolic pathways .

Antiproliferative Activity

A study evaluated the antiproliferative effects of triazolopyrimidine derivatives against human cancer cell lines. The most active compound in the series exhibited IC_{50} values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating potent anticancer activity .

Cell LineIC_{50} Value (μM)
MGC-8039.47
HCT-1169.58
MCF-713.1

Mechanism of Induced Apoptosis

The compound has been shown to induce apoptosis in cancer cells through:

  • Inhibition of the ERK signaling pathway.
  • Regulation of cell cycle-related proteins.
  • Induction of G2/M phase arrest .

Case Studies

  • Case Study on Anticancer Efficacy
    • A series of triazolopyrimidine derivatives were synthesized and evaluated for their anticancer properties. The lead compound demonstrated significant growth inhibition in MGC-803 cells and was found to induce apoptosis through mitochondrial pathways .
  • Case Study on Antimicrobial Activity
    • A derivative of this class was tested against various bacterial strains and exhibited notable inhibitory effects, suggesting potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodology : The compound is synthesized via transition metal-free nucleophilic C–H functionalization. Starting with a brominated triazolo[1,5-a]pyrimidine core, successive Grignard reagent additions introduce aryl/hetaryl substituents at C-5 and C-7 positions. For example, 6-bromo-2-phenyl derivatives react with organomagnesium reagents to install fluorophenyl and pyrrolyl groups. Recrystallization from dioxane or DMF ensures purity (≥95%) .

Q. How is the compound characterized post-synthesis?

  • Methodology : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl groups) .
  • Mass Spectrometry (MS) : For molecular ion verification (e.g., m/z 543 [M+1] for bis-triazolo derivatives) .
  • Elemental Analysis : Matches calculated C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .
  • IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2177 cm⁻¹) .

Advanced Research Questions

Q. How do substituents at C-5 and C-7 influence photophysical and redox properties?

  • Methodology : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -CF₃) groups via Grignard reactions. Analyze UV-Vis absorption (λmax 300–450 nm) and cyclic voltammetry (redox potentials -1.5 to +1.2 V vs. Ag/AgCl) to correlate substituent effects with HOMO-LUMO gaps. For example, fluorophenyl groups enhance π-conjugation, reducing bandgap by 0.3–0.5 eV .

Q. What strategies resolve contradictory bioactivity data across assays (e.g., antibacterial vs. herbicidal activity)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl vs. aryl at C-2) and test against target organisms. For instance, 5-methyl derivatives show 53% inhibition of Enterococcus faecium but no herbicidal activity, suggesting target specificity .
  • Statistical Analysis : Use multivariate regression to identify physicochemical descriptors (e.g., logP, polar surface area) linked to divergent activities .

Q. How is the mode of action determined against bacterial targets like Enterococcus faecium?

  • Methodology :

  • Macromolecular Synthesis Assays : Track incorporation of radiolabeled precursors (e.g., ³H-N-acetylglucosamine for cell-wall synthesis). Triazolopyrimidines inhibit peptidoglycan biosynthesis, shown by >80% reduction in cell-wall precursor uptake .
  • Mutagenesis Studies : Compare resistance profiles in wild-type vs. vanA-mutant strains to rule out off-target effects .

Data Contradiction Analysis

Q. Why do some triazolopyrimidine derivatives exhibit high antibacterial activity while others are inactive?

  • Key Factors :

  • Substituent Hydrophobicity : Derivatives with logP >3.5 (e.g., 4-fluorophenethylamine side chains) exhibit better membrane penetration, enhancing MIC values (e.g., MIC = 2 µg/mL for compound 57 ) .
  • Steric Effects : Bulky groups (e.g., tert-butyl) reduce binding to acetolactate synthase (ALS), a target in herbicidal activity .
    • Resolution : Use molecular docking to model interactions with ALS (PDB: 1JVI) or penicillin-binding proteins (PBPs) .

Experimental Design Considerations

Q. How to optimize reaction yields for bis-triazolo[1,5-a]pyrimidine derivatives?

  • Protocol :

  • Microwave-Assisted Synthesis : Reduces reaction time from 6 h to 30 min, improving yields (e.g., 95% for 13c ) .
  • Solvent Screening : Polar aprotic solvents (e.g., NMP) enhance nucleophilic substitution rates for C-7 amination .

Q. What in vitro models are suitable for evaluating neuroprotective potential?

  • Models :

  • PDE10A Inhibition Assays : Measure cAMP/cGMP levels in striatal neurons; IC₅₀ values <100 nM indicate therapeutic potential for Parkinson’s disease .
  • Tau Aggregation Assays : Use recombinant tau protein (e.g., K18 isoform) to test inhibition of fibril formation .

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